molecular formula C18H24N2O3 B8685610 4-Amino-1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-B]indole-1-acetic acid methyl ester CAS No. 111478-81-0

4-Amino-1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-B]indole-1-acetic acid methyl ester

Cat. No.: B8685610
CAS No.: 111478-81-0
M. Wt: 316.4 g/mol
InChI Key: QPHWARNBGCRCQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-B]indole-1-acetic acid methyl ester is a useful research compound. Its molecular formula is C18H24N2O3 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

111478-81-0

Molecular Formula

C18H24N2O3

Molecular Weight

316.4 g/mol

IUPAC Name

methyl 2-(4-amino-1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetate

InChI

InChI=1S/C18H24N2O3/c1-4-11-7-6-8-12-15-13(19)10-23-18(5-2,9-14(21)22-3)17(15)20-16(11)12/h6-8,13,20H,4-5,9-10,19H2,1-3H3

InChI Key

QPHWARNBGCRCQY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3N)(CC)CC(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,8-Diethyl-4-formylamino-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid methyl ester 10 (5.5 g, 0.01 mol) in 1N methanolic HCl (4.2 mL) and methanol (18 mL) was stirred at 25° C. for 72 hours, then concentrated in vacuo, diluted with water and extracted with ethyl acetate. The aqueous phase was basified with concentrated NaHCO3 solution and extracted with ether to afford the product (1.58 g, 50%), m.p. 230° C. (dec.) after recrystallization from ether.
Name
1,8-Diethyl-4-formylamino-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid methyl ester
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
4.2 mL
Type
solvent
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Yield
50%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.